chemical structure and properties of rac 1-Myristoyl-3-chloropropanediol
chemical structure and properties of rac 1-Myristoyl-3-chloropropanediol
Whitepaper: Molecular Architecture, Toxicokinetics, and Analytical Quantification of rac 1-Myristoyl-3-chloropropanediol
Molecular Architecture and Physicochemical Dynamics
rac 1-Myristoyl-3-chloropropanediol (commonly referred to as 3-MCPD-1-myristate) is a processing-induced food contaminant (PIFC) belonging to the broader class of chloropropanol fatty acid esters[1]. These compounds are predominantly generated during the high-temperature deodorization phase of edible oil refining (typically >200°C), where endogenous diacylglycerols (DAGs) react with chloride donors in the lipid matrix[2][3].
Structurally, 3-MCPD-1-myristate consists of a glycerol backbone where the sn-1 position is esterified with myristic acid (a 14-carbon saturated fatty acid), the sn-2 position retains a free hydroxyl group, and the sn-3 position is substituted with a chlorine atom[4]. The designation rac indicates a racemic mixture of its (R)- and (S)-enantiomers, arising from the non-stereospecific nucleophilic attack of chloride ions on cyclic acyloxonium intermediates during thermal processing[5].
Table 1: Physicochemical & Structural Parameters of rac 1-Myristoyl-3-chloropropanediol
| Parameter | Specification |
| Chemical Name | rac 1-Myristoyl-3-chloropropanediol |
| Synonyms | 3-MCPD-1-myristate; 3-chloro-1,2-propanediol 1-tetradecanoate |
| CAS Registry Number | 30557-03-0[4] |
| Molecular Formula | C₁₇H₃₃ClO₃[4] |
| Molecular Weight | 320.9 g/mol [4] |
| Lipophilicity (LogP) | Highly lipophilic (facilitates integration into lipid droplets) |
| Primary Occurrence | Refined vegetable oils (e.g., palm, corn, soybean) and infant formula[1][3] |
Biotransformation and Toxicokinetics
Intact 3-MCPD fatty acid esters do not exhibit direct systemic toxicity. Their toxicological relevance is entirely dependent on their biotransformation in the gastrointestinal (GI) tract[6][7].
Upon ingestion, 3-MCPD-1-myristate is subjected to enzymatic hydrolysis by pancreatic lipases, which cleave the myristate ester bond to release free 3-monochloropropane-1,2-diol (free 3-MCPD) and myristic acid[6][7]. Free 3-MCPD is rapidly and completely absorbed across the intestinal epithelium and widely distributed into systemic circulation[8].
The primary toxicological concern surrounding free 3-MCPD is its classification as a Group 2B "possible human carcinogen" by the International Agency for Research on Cancer (IARC)[2]. The in vivo toxicity—specifically nephrotoxicity and male reproductive toxicity (Leydig cell disruption)—is driven by its oxidative metabolism[6]. Hepatic alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) oxidize free 3-MCPD into highly reactive intermediates, primarily β-chlorolactaldehyde, which is further oxidized to β-chlorolactic acid and eventually excreted as oxalic acid[5][9][10]. These chlorinated metabolites induce severe oxidative stress, deplete cellular energy by directly inhibiting the glycolytic pathway, and trigger apoptotic cascades in renal tubules and epididymal tissues[2][6][11].
In vivo metabolic pathway and toxicological cascade of 3-MCPD-1-myristate.
Analytical Quantification: A Self-Validating Protocol
Due to the immense structural diversity of 3-MCPD esters (resulting from various fatty acid combinations), direct LC-MS/MS quantification is highly complex and often lacks commercially available standards for every ester permutation[12][13]. Consequently, the industry gold standard for quantifying 3-MCPD-1-myristate and its analogs is the indirect GC-MS/MS method (e.g., DGF C-VI 18(10) or AOCS Cd 29c-13)[13].
This methodology relies on the transesterification of all esterified 3-MCPD into free 3-MCPD, followed by derivatization. To ensure absolute trustworthiness and eliminate false positives, the protocol must be designed as a self-validating system.
Causality-Driven Experimental Protocol (DGF C-VI 18(10) Part B)
Step 1: System Initialization & Blank Validation
-
Action: Process a procedural blank using native, cold-pressed olive oil (which lacks heat-induced MCPD esters)[13].
-
Causality: Validates baseline instrument noise, confirms the absence of background contamination in reagents, and establishes the Limit of Detection (LOD).
Step 2: Internal Standard Spiking
-
Action: Weigh 100 mg of the homogenized lipid sample. Spike with a known concentration of 3-MCPD-d5 ester (deuterated internal standard).
-
Causality: Isotope dilution is critical. The d5-analog experiences the exact same extraction losses and derivatization efficiencies as the native analyte, allowing the final mathematical calculation to self-correct for matrix suppression or incomplete transesterification.
Step 3: Alkaline Transesterification
-
Action: Add sodium methoxide (NaOMe) in methanol and incubate at room temperature.
-
Causality: The alkaline environment rapidly cleaves the myristate ester bond, releasing free 3-MCPD. However, alkaline conditions are hazardous because they can inadvertently convert co-occurring glycidyl esters into 3-MCPD, artificially inflating the results.
Step 4: Selective Quenching (The Critical Control Point)
-
Action: Quench the alkaline reaction strictly with an acidic sodium bromide (NaBr) solution[13].
-
Causality: The acid neutralizes the methoxide, halting the reaction. Crucially, the bromide ions outcompete any residual chloride ions in the matrix. If any glycidol is present, it reacts with the bromide to form 3-MBPD (3-bromo-1,2-propanediol) instead of 3-MCPD. This chemical diversion guarantees that the quantified 3-MCPD originated solely from native 3-MCPD esters like 3-MCPD-1-myristate[13].
Step 5: Derivatization
-
Action: Extract the free diols into an aqueous phase, discard the organic FAMEs, and add phenylboronic acid (PBA).
-
Causality: Free 3-MCPD is highly polar and non-volatile, making it invisible to standard GC. PBA reacts specifically with the 1,2-diol functional group to form a cyclic boronate ester. This derivative is highly volatile, thermally stable, and yields distinct fragmentation patterns in the mass spectrometer.
Step 6: GC-MS/MS Quantification
-
Action: Inject the derivatized sample into the GC-MS/MS. Monitor specific mass-to-charge (m/z) transitions for both 3-MCPD-PBA and 3-MCPD-d5-PBA.
Self-validating indirect GC-MS/MS workflow for 3-MCPD ester quantification.
Table 2: Typical Analytical Performance Metrics (Indirect GC-MS Method) [13][14]
| Metric | Expected Value Range | Significance |
| Limit of Detection (LOD) | 0.01 – 0.026 mg/kg | Ensures compliance with strict regulatory thresholds (e.g., EFSA limits for infant formula). |
| Limit of Quantitation (LOQ) | 0.03 – 0.041 mg/kg | The lowest concentration at which 3-MCPD can be reliably quantified (S/N ≥ 10). |
| Recovery Rate | 90% – 110% | Validates that the sample matrix is not suppressing the transesterification or derivatization steps. |
| Relative Standard Deviation (RSDr) | 1.9% – 11.8% | Demonstrates high intra-day repeatability of the assay. |
References
- Toxicology of 3-monochloropropane-1,2-diol and its esters: a narr
- The Trend in Mitigation Strategies of 3-Monochloropropane-1,2-diol and Glycidyl Esters in Edible Vegetable Oils: Today and Tomorrow, Food Technology and Biotechnology,
- RESEARCH REPORT - No. 1006 FY 2010-2012, Food Safety Commission of Japan,
- Fatty Acid Esters of 3-Monochloropropanediol: A Review, ResearchG
- Absorption, Distribution, Metabolism and Excretion of 3-MCPD 1-Monopalmitate after Oral Administration in Rats, Journal of Agricultural and Food Chemistry,
- Mitigation Studies Based on the Contribution of Chlorides and Acids to the Formation of 3-MCPD, 2-MCPD, and Glycidyl Esters in Palm Oil, ACS Food Science & Technology,
- 1-Chlorotetradecane | CAS#:2425-54-9, Chemsrc,
- 3-Monochloropropane-1,2-diol - (3-MCPD; α-Chlorohydrin), OEHHA,
- 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-W
- Metabolic pathways of 2‐MCPD and 3‐MCPD, ResearchG
- Possible health risks due to high concentrations of 3-MCPD and glycidyl fatty acid esters in certain foods, Bundesinstitut für Risikobewertung,
- Direct determination of 3-chloropropanol esters in edible vegetable oils using high resolution mass spectrometry (HRMS-Orbitrap), Università degli Studi di Napoli Federico II,
- An Overview of Indirect Methods for the Analysis of MCPD Esters and Glycidyl Esters in F
- Analytical Methods for the Determination of 3-MCPD Esters in Oils/Fats, ResearchG
- Determination of 2- and 3-MCPD and glycidyl esters in foodstuff, Axel Semrau,
Sources
- 1. researchgate.net [researchgate.net]
- 2. ftb.com.hr [ftb.com.hr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Chlorotetradecane | CAS#:2425-54-9 | Chemsrc [chemsrc.com]
- 5. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. bfr.bund.de [bfr.bund.de]
- 11. fsc.go.jp [fsc.go.jp]
- 12. iris.unina.it [iris.unina.it]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
